molecular formula C15H14O3 B1587565 Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 50670-76-3

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1587565
CAS RN: 50670-76-3
M. Wt: 242.27 g/mol
InChI Key: FYXQIMAAEMCZLV-UHFFFAOYSA-N
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Description

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, also known as 4-hydroxy[1,1'-biphenyl]-4-carboxylic acid ethyl ester, is a compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, in the production of a variety of industrial products, and in many scientific research applications.

Scientific Research Applications

Polymer Chemistry and Enzymatic Catalysis

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative closely related to Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, has been successfully oligomerized using horseradish peroxidase as a catalyst. This enzymatic process, conducted in the presence of cyclodextrine at room temperature in a phosphate buffer, leads to the formation of oligomers that are cross-linked through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Crystal and Molecular Structure Studies

Research into structurally similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has provided detailed insights into their crystal and molecular structures through single crystal X-ray diffraction data. These studies offer a foundational understanding of the chemical and physical properties of such compounds, facilitating their application in various scientific fields (Kaur et al., 2012).

Synthesis and Characterization

The synthesis of methyl 4′-(6-bromohexyloxy) diphenyl-4-carboxylate from 4′-hydroxybiphenyl-4-carboxylic acid and its subsequent reactions highlights the versatile chemical reactivity and potential applications of Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate in creating a wide range of chemical entities. These synthetic approaches, leveraging ethyl alcohol as a solvent, showcase the compound's utility in organic synthesis (Zhi, 2004).

Antimicrobial and Antioxidant Studies

The creation of lignan conjugates via cyclopropanation demonstrates the potential of Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate derivatives in contributing to the development of new antimicrobial and antioxidant agents. Compounds synthesized in this manner have shown significant bioactivity, underscoring the compound's relevance in pharmacological and biochemical research (Raghavendra et al., 2016).

Stereochemical Studies

Investigations into the stereochemistry of related phenolic compounds through enzymatic hydroxylation offer insights into the stereochemical outcomes of such reactions. These studies have implications for understanding the mechanisms of enzyme-catalyzed reactions and for the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical industry (McIntire et al., 1984).

properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXQIMAAEMCZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398771
Record name Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

CAS RN

50670-76-3
Record name Ethyl 4-(4-hydroxyphenyl)benzoate
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Record name Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4'-hydroxy-4-biphenylcarboxylate
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Record name Ethyl 4-(4-hydroxyphenyl)benzoate
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Synthesis routes and methods I

Procedure details

1 ml of conc. sulfuric acid was added to an ethanol solution of 0.1 mole(21.4 g) of 4'-hydroxybiphenyl-4-carboxylic acid, and stirred for 18 hours. The reaction solution was concentrated, and then purified by column chromatography, to obtain 22.8 g of 4'-hydroxybiphenyl-4-carboxylic acid ethyl ester [m.p. 144.4°-145.6° C⟧ (yield: 97%)
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Synthesis routes and methods II

Procedure details

The reaction was conducted in the same manner as in the step (i) of the Example 33, except for using 4-(4-hydroxyphenyl)benzoic acid and ethanol in lieu of 4-n-propylbenzoic acid and methanol, respectively, and the resultant was recrystallized from toluene to give ethyl 4-(4-hydroxyphenyl)benzoate.
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Synthesis routes and methods III

Procedure details

At room temperature, 0.7 ml of concentrated sulfuric acid was added to 5.00 g of 4-(4-hydroxyphenyl)benzoic acid suspended in 50 ml of ethanol. After the mixture was refluxed with heating for 7 hours, the mixture was concentrated under reduced pressure. Water and ethyl acetate were added to the residue, and then the organic layer was washed in order with water, saturated sodium hydrogen carbonate and saturated sodium chloride solution. And it was dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. Obtained crude crystals were purified by silica gel column chromatography with toluene-ethyl acetate eluent. Obtained crystals were dispersed by hexane and collected by filtration and washed with hexane. 4-(4-hydroxyphenyl)benzoate ethylester 5.04 g was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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